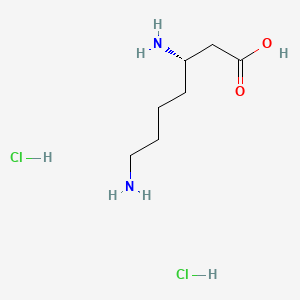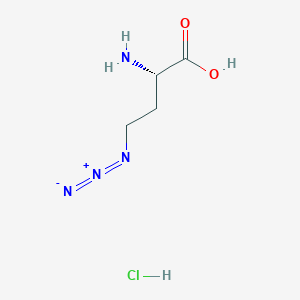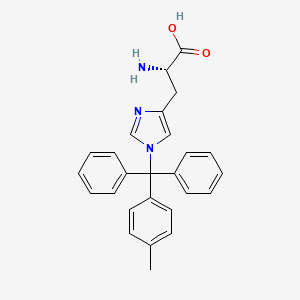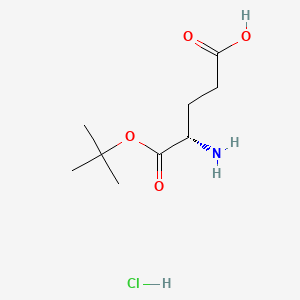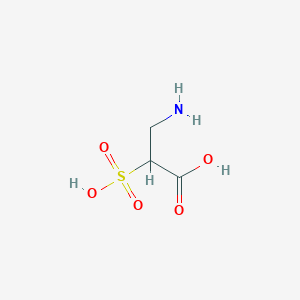
3-Amino-2-Sulfopropansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Amino-2-sulfopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
Target of Action
It has been identified as an endogenous molecule in the human brain and is present in the cerebrospinal fluid (csf) of patients with alzheimer’s disease and other neurodegenerative brain diseases . This suggests that it may interact with targets in the central nervous system.
Pharmacokinetics
The pharmacokinetics of 3-Amino-2-sulfopropanoic acid have been studied in the context of its role as a metabolite of tramiprosate and its prodrug ALZ-801 . It has been found to display 100% oral bioavailability and 25% brain penetration in rat studies, indicating that the metabolite is well absorbed and crosses the blood-brain barrier .
Result of Action
As an endogenous molecule in the human brain, it may play a role in normal brain function and could potentially influence the progression of neurodegenerative diseases .
Biochemische Analyse
Biochemical Properties
3-Amino-2-sulfopropanoic acid is a short molecule that features a carboxylic acid, a sulfonate group, and a primary amine . The carboxylic acid and the primary amine are free to link this molecule to larger structures while the sulfonate group provides high water solubility to this aliphatic compound
Cellular Effects
It is known that the molecule is an endogenous substance in the human brain and present in the cerebrospinal fluid (CSF) of patients with Alzheimer’s disease and other neurodegenerative brain diseases . It is suggested that it may have a potential protective role in aging human brains and in Alzheimer’s disease .
Molecular Mechanism
It is known that it is the primary metabolite of tramiprosate and its prodrug ALZ-801 in humans . In vitro studies revealed a multi-ligand interaction of 3-Amino-2-sulfopropanoic acid with monomeric Aβ42 that inhibits the aggregation of Aβ42 into small oligomers .
Temporal Effects in Laboratory Settings
It is known that the molecule is well absorbed and crosses the blood–brain barrier .
Metabolic Pathways
It is known that it is the primary metabolite of tramiprosate and its prodrug ALZ-801 in humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Amino-2-sulfopropanoic acid can be synthesized through several methods. One common approach involves the reaction of alanine with sulfur trioxide or sulfuric acid, leading to the sulfonation of the alanine molecule. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure the proper formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of 3-amino-2-sulfopropanoic acid often involves large-scale sulfonation processes. These processes utilize sulfur trioxide or sulfuric acid in combination with alanine under controlled conditions to achieve high yields of the desired product. The reaction is usually carried out in specialized reactors designed to handle the corrosive nature of the reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2-sulfopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted amino acids.
Vergleich Mit ähnlichen Verbindungen
L-Cysteic acid: Another sulfonic acid derivative of an amino acid, known for its role in metabolic pathways.
Taurine: A sulfonic acid-containing compound with various physiological functions.
Homotaurine: A compound similar to taurine, studied for its potential neuroprotective effects.
Uniqueness: 3-Amino-2-sulfopropanoic acid is unique due to its specific structure, which allows it to interact with beta-amyloid monomers and inhibit their aggregation. This property distinguishes it from other similar compounds and highlights its potential therapeutic applications in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-amino-2-sulfopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQOAYWZEYNFQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S(=O)(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
